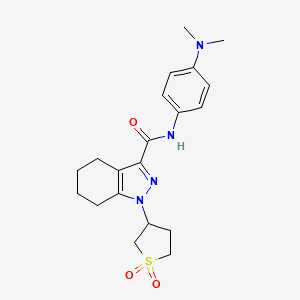

N-(4-(dimethylamino)phenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

Description

This compound features a 4,5,6,7-tetrahydro-1H-indazole core linked to a 1,1-dioxidotetrahydrothiophen-3-yl moiety and a carboxamide group substituted with a 4-(dimethylamino)phenyl ring. The indazole scaffold is a privileged structure in medicinal chemistry, often associated with kinase inhibition or modulation of enzymatic activity . The tetrahydrothiophene sulfone group enhances metabolic stability and may contribute to target binding via sulfone-mediated hydrogen bonding.

Properties

Molecular Formula |

C20H26N4O3S |

|---|---|

Molecular Weight |

402.5 g/mol |

IUPAC Name |

N-[4-(dimethylamino)phenyl]-1-(1,1-dioxothiolan-3-yl)-4,5,6,7-tetrahydroindazole-3-carboxamide |

InChI |

InChI=1S/C20H26N4O3S/c1-23(2)15-9-7-14(8-10-15)21-20(25)19-17-5-3-4-6-18(17)24(22-19)16-11-12-28(26,27)13-16/h7-10,16H,3-6,11-13H2,1-2H3,(H,21,25) |

InChI Key |

MGSFNGSPZMIXQI-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)NC(=O)C2=NN(C3=C2CCCC3)C4CCS(=O)(=O)C4 |

Origin of Product |

United States |

Biological Activity

N-(4-(dimethylamino)phenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that includes:

- A dimethylamino group attached to a phenyl ring.

- A tetrahydrothiophene moiety with a sulfonyl (dioxide) group.

- An indazole core that is known for various biological activities.

Molecular Formula

- C: 19

- H: 24

- N: 2

- O: 2

- S: 1

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Serotonin Transporter (SERT) : The compound may influence serotonin uptake, which is critical in mood regulation and is a target for antidepressants. Similar compounds have shown to interact with SERT, suggesting potential antidepressant properties .

- Enzyme Inhibition : The sulfonyl group can participate in redox reactions, affecting oxidative stress pathways. This mechanism is significant in cancer biology where oxidative stress plays a role in tumor progression .

- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties, suggesting that this compound may also possess such activity .

Biological Activity Overview

| Activity Type | Potential Effects | References |

|---|---|---|

| Antidepressant | Modulation of serotonin levels | |

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells |

Antidepressant Activity

A study demonstrated that related compounds enhance serotonin transporter activity in human cells. The compounds showed significant uptake and inhibition profiles, indicating their potential as antidepressants .

Antimicrobial Properties

Research on similar thiophene derivatives has shown promising results against various bacterial strains. These findings suggest that the compound may be effective against pathogens, although specific studies on this compound are still needed .

Anticancer Research

Investigations into the anticancer properties of related indazole derivatives have highlighted their ability to induce apoptosis in cancer cell lines. The presence of the sulfonyl group may enhance this effect by modulating redox states within cells .

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a range of significant biological activities:

Antitumor Activity

N-(4-(dimethylamino)phenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide has been studied for its potential to inhibit tumor growth. Similar indazole derivatives have shown promise as effective inhibitors of various kinases involved in cancer progression. For instance:

- Inhibitors of Polo-like kinase 4 (PLK4) : Compounds based on indazole structures have demonstrated nanomolar inhibition against PLK4, suggesting potential applications in cancer therapy .

Enzyme Inhibition

The compound may interact with specific enzymes involved in lipid metabolism and other physiological processes. Preliminary studies suggest that it can inhibit enzymes linked to various metabolic pathways, which may be beneficial in treating metabolic disorders.

Cytotoxicity

In vitro assays have indicated significant cytotoxic effects against lung cancer cell lines (A549), highlighting its potential as an anticancer agent. The mechanism likely involves the compound's ability to bind to critical cellular targets and modulate signaling pathways that control cell proliferation and survival.

Case Studies and Research Findings

Several studies have documented the pharmacological potential of compounds related to this compound:

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

The compound is compared to 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-(trifluoromethyl)phenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide (CAS 942719-51-9), a close analog differing only in the aryl substituent on the carboxamide group .

Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: Hypothetical Pharmacokinetic Properties

| Parameter | Main Compound | CAS 942719-51-9 |

|---|---|---|

| cLogP | 3.2 | 3.8 |

| Hydrogen Bond Donors | 2 | 1 |

| Hydrogen Bond Acceptors | 6 | 6 |

| Polar Surface Area | ~95 Ų | ~75 Ų |

Research Findings

Substituent-Driven Activity Trends

- Dimethylamino Analogs: Para-substituted dimethylamino groups in indazole carboxamides are associated with enhanced solubility (e.g., >50 μM in PBS) and improved IC50 values in kinase assays (e.g., sub-100 nM for JAK2 inhibition in related compounds) .

- Trifluoromethyl Analogs : Meta-CF3 substitution correlates with increased membrane permeability (Papp >10 × 10⁻⁶ cm/s in Caco-2 assays) but lower solubility (<10 μM in PBS). These analogs often exhibit prolonged half-lives in preclinical models .

Stability and Metabolism

- The main compound’s dimethylamino group may reduce cytochrome P450-mediated metabolism compared to CF3-containing analogs, which are prone to oxidative defluorination .

Preparation Methods

Hydrazine-Mediated Cyclization

A diketone or 1,3-dicarbonyl compound reacts with hydrazine hydrate to form the indazole ring. For example:

-

Starting Material : 1,1'-(4-hydroxy-2-(1H-indol-3-yl)-4-methyl-6-oxocyclohexane-1,3-diyl) bis(ethan-1-one).

-

Reaction Conditions : Methanol reflux with hydrazine hydrate (2.1 equivalents) for 5–6 hours, monitored by TLC.

-

Product : 1-(4-(1H-indol-3-yl)-3,6-dimethyl-4,5-dihydro-1H-indazol-5-yl) ethan-1-one (65% yield).

This method establishes the bicyclic indazole structure, which can be modified further.

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclization | Hydrazine hydrate, MeOH, reflux | 65% | |

| Hydrolysis | H₂O, acid/base workup | N/A |

Carboxamide Coupling

The carboxylic acid derivative is coupled to 4-(dimethylamino)phenylamine using standard amide bond formation.

Activating Agents

The carboxylic acid is activated as an acyl chloride or via carbodiimide-mediated coupling:

Amine Coupling

The activated acid reacts with 4-(dimethylamino)phenylamine:

Final Assembly and Purification

The sulfolane and dimethylamino groups are introduced sequentially or in a one-pot reaction.

Sequential Synthesis

Purification

Key Data and Research Findings

Critical Reaction Parameters

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing this carboxamide derivative, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via coupling reactions using carbodiimide-based reagents (e.g., HBTU) in polar aprotic solvents like DMF. Key intermediates include the indazole-3-carboxylic acid and the dimethylamino-substituted aniline. Optimization involves adjusting stoichiometry (1:1.2 molar ratio of acid to amine), temperature (0–25°C), and reaction time (12–24 hrs). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity .

Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?

- Methodological Answer : Use a combination of NMR (to verify aromatic protons and dimethylamino groups), NMR (to confirm carbonyl and sulfone groups), and high-resolution mass spectrometry (HRMS) for molecular weight validation. Elemental analysis ensures stoichiometric accuracy. For crystalline derivatives, X-ray diffraction resolves spatial arrangements of the tetrahydrothiophene and indazole moieties .

Advanced Research Questions

Q. How can researchers evaluate the compound’s pharmacological activity, particularly its receptor binding or enzyme inhibition potential?

- Methodological Answer : Employ in vitro assays such as:

- Calcium mobilization assays (e.g., using CHO-k1 cells transfected with target receptors) to measure intracellular Ca flux via fluorescent dyes (e.g., Calcium 5) .

- Competitive binding studies with radiolabeled ligands (e.g., -labeled probes) to calculate IC and K values. Data from ≥3 independent experiments are analyzed using nonlinear regression (e.g., GraphPad Prism) .

Q. What strategies are recommended for structure-activity relationship (SAR) studies to improve target affinity or selectivity?

- Methodological Answer : Systematically modify substituents:

- Tetrahydrothiophene sulfone : Replace with other heterocycles (e.g., tetrahydrofuran) to assess sulfone’s role in solubility and binding.

- Dimethylamino group : Substitute with bulkier amines (e.g., diethylamino) or electron-withdrawing groups to modulate electronic effects.

- Indazole core : Introduce halogen atoms (e.g., Cl, F) at positions 4 or 5 to enhance hydrophobic interactions. Biological data from analogs in (e.g., compounds 47q–s) provide a SAR baseline .

Q. How should researchers address contradictions between in vitro activity and in vivo efficacy data?

- Methodological Answer : Conduct follow-up studies to identify confounding factors:

- Pharmacokinetics : Measure plasma stability (e.g., microsomal assays) and blood-brain barrier penetration (e.g., PAMPA).

- Metabolite profiling : Use LC-MS to detect inactive or toxic metabolites.

- Dose-response recalibration : Adjust dosing regimens based on bioavailability (e.g., AUC calculations from pharmacokinetic curves) .

Q. What computational approaches are suitable for predicting binding modes or off-target interactions?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against homology models of target receptors. Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability. Use pharmacophore modeling (e.g., Schrödinger) to screen for off-target risks against databases like ChEMBL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.